2-Chloro-4-iodo-5-methylphenol
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Overview
Description
2-Chloro-4-iodo-5-methylphenol is an organohalide compound that belongs to the class of halophenols It is characterized by the presence of chlorine and iodine atoms attached to a phenol ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-chloro-5-methylphenol. This process typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent . The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles and electron-withdrawing groups on the phenol ring facilitate these reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-4-iodo-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodo-2-methylphenol: Similar structure but with different positions of chlorine and iodine atoms.
2-Chloro-4-methylphenol: Another halophenol with different substitution pattern.
Properties
Molecular Formula |
C7H6ClIO |
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Molecular Weight |
268.48 g/mol |
IUPAC Name |
2-chloro-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 |
InChI Key |
LXAJLIUIPFXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)O |
Origin of Product |
United States |
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